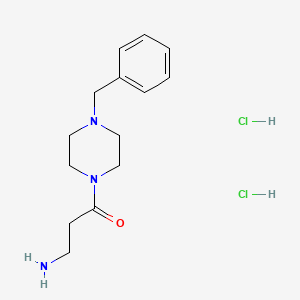

3-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

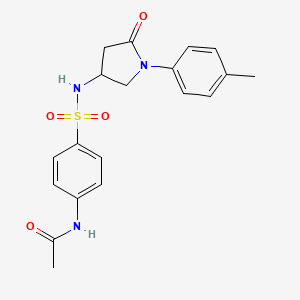

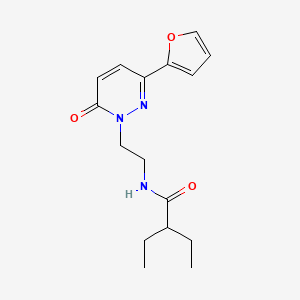

“3-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride” is a chemical compound with the CAS Number: 4553-27-9 . It has a molecular weight of 233.36 . The compound is also known by its IUPAC name, 3-(4-benzyl-1-piperazinyl)propylamine .

Synthesis Analysis

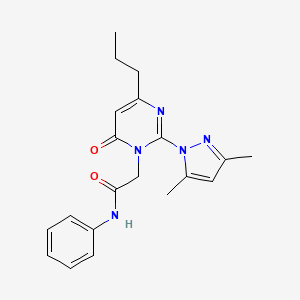

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The InChI code for the compound is 1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

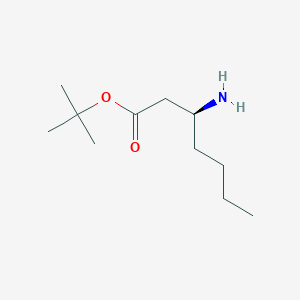

The compound has a physical form of oil . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties : Gevorgyan et al. (2017) synthesized 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one and its derivatives, finding that some dihydrochlorides of the obtained amino alcohols possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Central Nervous System Receptor Affinity : Beduerftig et al. (2001) described a novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were transformed into chiral, non-racemic bicyclic lactams. These compounds, particularly the butyl derivative, showed promising interaction with σ1-receptors, a potential target in central nervous system therapies (Beduerftig et al., 2001).

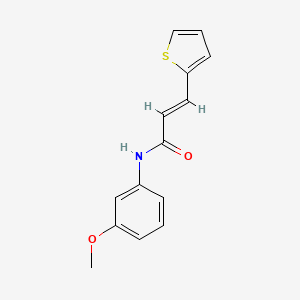

Binding Affinity to Serotonin Receptors : Pessoa‐Mahana et al. (2012) synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors. The study highlighted the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity (Pessoa‐Mahana et al., 2012).

Antibacterial Activity : Merugu et al. (2010) explored the antibacterial activity of benzyl piperazine derivatives synthesized under microwave irradiation. The compounds were screened for their antibacterial activity, showing promising results (Merugu et al., 2010).

Structural Analysis and Binding Mechanism Studies : Xu et al. (2016) conducted a structural analysis of a compound belonging to the arylpiperazine derivatives class, which exhibited bioactivity against α1A-adrenoceptor. The study involved conformational analysis, molecular docking, and TDDFT calculations (Xu et al., 2016).

Synthesis and Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized novel pyridine derivatives and screened them for in vitro antimicrobial activity. The compounds exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011).

Development as σ1 Receptor Ligands with Antinociceptive Effects : Romeo et al. (2021) designed and synthesized a series of benzylpiperazinyl derivatives as σ1 receptor ligands. These compounds showed promising antinociceptive and anti-allodynic effects in vivo, suggesting their potential as therapeutics for chronic pain (Romeo et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c15-7-6-14(18)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13;;/h1-5H,6-12,15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXMTOUBTHZMDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-benzylpiperazin-1-yl)propan-1-one dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)